A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates†

Chemical Communications Pub Date: 2022-02-25 DOI: 10.1039/D2CC00808D

Abstract

An unprecedented synthetic strategy is devised to generate β-aminoboronic acids from aziridines via a sequential process involving 1,2-iodoamine formation and radical borylation under light irradiation. A variety of aziridines including multiply substituted aziridines have been successfully employed as synthetic precursors, expanding their synthetic utility compared to previous methods. Mechanistic studies suggest that the boron source plays a unique role in the borylation step, and in the formation of haloamine intermediates.

Graphical abstract: A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates
A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates†
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